![molecular formula C17H15NO3 B2474027 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid CAS No. 1216973-15-7](/img/structure/B2474027.png)
4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid
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Overview
Description
4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
Indole-2-carboxylic acid, a compound related to 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid, is a versatile intermediate in pharmaceutical synthesis. Jiang et al. (2017) detailed its use in the preparation of pharmaceutically active agents. Their research focused on developing a practical hydrogen reduction process for synthesizing indole-2-carboxylic acid, highlighting the compound's significance in medicinal chemistry (Jiang et al., 2017).
Catalytic and Anti-Corrosive Properties
The anti-corrosive behavior of related compounds, such as indanone derivatives including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, was studied by Saady et al. (2018). They demonstrated these compounds' effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions, indicating potential applications in material science and engineering (Saady et al., 2018).
Biological and Antimicrobial Activities
Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives, including compounds similar to 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid. They assessed their antimicrobial activities against various bacteria and fungi, demonstrating the potential therapeutic applications of these compounds (Raju et al., 2015).
Chemical Characterization and Reaction Studies
The study of the reaction of indole carboxylic acids with propargyl alcohols by Selvaraj et al. (2019) is relevant for understanding the chemical behavior of 4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid. This research explored [4 + 3]-annulation and unexpected carboxylate migration, providing insights into the reactivity and potential transformations of similar compounds (Selvaraj et al., 2019).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, anticancer, and other therapeutic effects .
properties
IUPAC Name |
4-[(2-methylphenyl)methoxy]-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-5-2-3-6-12(11)10-21-16-8-4-7-14-13(16)9-15(18-14)17(19)20/h2-9,18H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHAYZLSEDAZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=CC3=C2C=C(N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-methylbenzyl)oxy]-1H-indole-2-carboxylic acid |
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